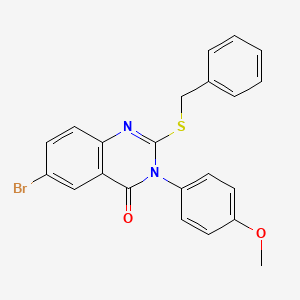![molecular formula C17H17N5O3S3 B4212071 Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate](/img/structure/B4212071.png)
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including thiadiazole, pyrazole, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate typically involves multi-step reactions. One common approach is to start with the synthesis of the 1-phenyl-1H-pyrazole-4-carboxylate core, followed by the introduction of the thiadiazole and methylthio groups through nucleophilic substitution reactions. The final step involves esterification to obtain the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole and methylthio groups can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane, ethanol, and acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds also contain sulfur heterocycles and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.
Thiadiazole Derivatives: These compounds share the thiadiazole moiety and are studied for their antimicrobial and anticancer activities.
The uniqueness of Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c1-3-25-15(24)12-9-18-22(11-7-5-4-6-8-11)14(12)19-13(23)10-27-17-20-16(26-2)21-28-17/h4-9H,3,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDSNCNSDFLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC(=NS3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



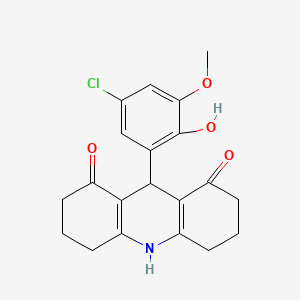
![2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride](/img/structure/B4211999.png)
![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride](/img/structure/B4212001.png)
![1-[2-nitro-5-(1-piperazinyl)phenyl]azepane hydrochloride](/img/structure/B4212009.png)
![1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4212030.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B4212033.png)
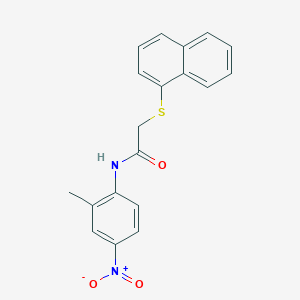
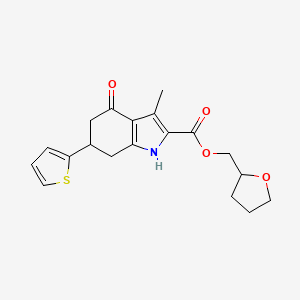
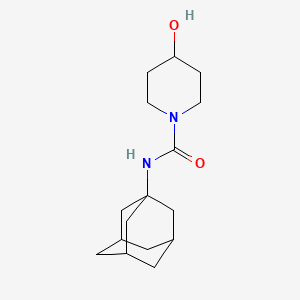
![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4212070.png)
![1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B4212075.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4212079.png)
